molecular formula C13H9Cl2N B103273 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine CAS No. 17099-07-9

1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine

Cat. No. B103273
CAS RN: 17099-07-9
M. Wt: 250.12 g/mol
InChI Key: PRMCHDFWRMALCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine, also known as CCMI, is a chemical compound that has been extensively studied for its potential use in scientific research. CCMI belongs to the class of imines and is a derivative of benzene. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is not fully understood. However, it is believed that 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has also been found to have anti-oxidant properties, which could make it useful in the treatment of diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is its potency. 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been found to be highly effective at inhibiting the growth and proliferation of cancer cells in vitro. However, one of the main limitations of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine. One area of research could be the development of new cancer therapies based on 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine. Another area of research could be the development of new anti-inflammatory and anti-oxidant therapies based on 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine and to identify potential side effects and toxicity concerns.

Synthesis Methods

1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been extensively studied for its potential use in scientific research. One of the most promising areas of research for 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is its potential use in the treatment of cancer. 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been found to have potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.

properties

CAS RN

17099-07-9

Product Name

1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine

Molecular Formula

C13H9Cl2N

Molecular Weight

250.12 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine

InChI

InChI=1S/C13H9Cl2N/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-9H

InChI Key

PRMCHDFWRMALCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)Cl

Other CAS RN

17099-07-9

synonyms

p-Chloro-N-(o-chlorobenzylidene)aniline

Origin of Product

United States

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